1-([2,2'-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea
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Overview
Description
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea is an organic compound that features a urea linkage, a bifuran moiety, and a methoxybenzyl group
Mechanism of Action
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Based on its structural similarity to other urea derivatives, it might be involved in pathways related to nitrogen metabolism .
Pharmacokinetics
Therefore, its bioavailability, half-life, metabolism, and excretion rates are currently unknown .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with 4-methoxybenzylamine to form an imine intermediate. This intermediate is then reduced to the corresponding amine, which is subsequently reacted with an isocyanate to form the desired urea compound. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The nitro group in the methoxybenzyl moiety can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Amino derivatives of the methoxybenzyl moiety.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Furylmethyl)-3-(4-methoxybenzyl)urea
- 1-(2-Thienylmethyl)-3-(4-methoxybenzyl)urea
- 1-(2-Pyridylmethyl)-3-(4-methoxybenzyl)urea
Uniqueness
1-([2,2’-Bifuran]-5-ylmethyl)-3-(4-methoxybenzyl)urea is unique due to the presence of the bifuran moiety, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
1-[[5-(furan-2-yl)furan-2-yl]methyl]-3-[(4-methoxyphenyl)methyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4/c1-22-14-6-4-13(5-7-14)11-19-18(21)20-12-15-8-9-17(24-15)16-3-2-10-23-16/h2-10H,11-12H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CORSSPJTKVOWBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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